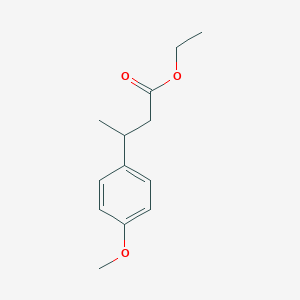

Ethyl 3-(4-methoxyphenyl)butanoate

Description

Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 3-(4-methoxyphenyl)butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-4-16-13(14)9-10(2)11-5-7-12(15-3)8-6-11/h5-8,10H,4,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORAUFGIENZKKPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C)C1=CC=C(C=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61292-83-9 | |

| Record name | ethyl 3-(4-methoxyphenyl)butanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthesis of Ethyl 3-(4-methoxyphenyl)butanoate: Strategic Pathways and Methodological Protocols

Executive Summary

Ethyl 3-(4-methoxyphenyl)butanoate is a highly versatile ester intermediate characterized by a benzylic stereocenter at the C3 position. It serves as a critical building block in the synthesis of active pharmaceutical ingredients (APIs), fragrances, and complex natural products. Because the target molecule contains a chiral center, process chemists must carefully select a synthetic route based on the end-use application. This whitepaper details two divergent, field-proven methodologies: a highly enantioselective transition-metal-catalyzed addition for drug development, and a scalable, atom-economical racemic alkylation for bulk intermediate production.

Mechanistic Divergence: Choosing the Right Pathway

The core synthetic challenge lies in the efficient formation of a carbon-carbon bond at the β -position of an aliphatic α,β -unsaturated ester.

Pathway 1: Rhodium-Catalyzed Asymmetric 1,4-Addition (Hayashi-Miyaura Reaction) For pharmaceutical applications requiring high enantiopurity, the rhodium-catalyzed conjugate addition of 4-methoxyphenylboronic acid to ethyl crotonate is the gold standard[1]. The causality behind selecting Rh(I) over Pd(II) catalysts is rooted in the transmetalation step: Rh(I) complexes readily transmetalate with arylboronic acids and undergo migratory insertion without suffering from competitive β -hydride elimination, which plagues palladium systems and leads to undesired Heck-type side products[1]. Recent advancements even utilize chiral metal nanoparticles to achieve this transformation heterogeneously[2].

Pathway 2: Friedel-Crafts Alkylation (Conjugate Hydroarylation) For early-stage library synthesis or non-chiral applications, the Friedel-Crafts alkylation of anisole with ethyl crotonate offers a robust, racemic alternative. The strong electron-donating nature of the methoxy group on anisole activates the aromatic ring toward electrophilic aromatic substitution. Steric hindrance from the bulky Lewis acid-coordinated ethyl crotonate directs the attack almost exclusively to the para position, ensuring high regioselectivity.

Protocol A: Enantioselective Synthesis via In Situ Rhodium Catalysis

Causality & Design: Preformed chiral Rh-BINAP complexes are highly sensitive to air and moisture, making them difficult to handle on a larger scale. Generating the active catalyst in situ from an air-stable precursor like [Rh(C2H4)2Cl]2 and a chiral ligand (e.g., (S)-BINAP) drastically improves operational robustness[3]. A critical mechanistic feature of this protocol is the addition of water; water acts as the essential proton source to hydrolyze the intermediate rhodium-oxa- π -allyl species, releasing the product and regenerating the active rhodium-hydroxo catalyst[3].

Rhodium-catalyzed asymmetric 1,4-addition catalytic cycle for ethyl 3-(4-methoxyphenyl)butanoate.

Step-by-Step Methodology:

-

Catalyst Generation: In a flame-dried Schlenk flask under an argon atmosphere, charge 4-methoxyphenylboronic acid (1.5 equiv), [Rh(C2H4)2Cl]2 (1.5 mol % Rh), and (S)-BINAP (1.6 mol %). Add anhydrous 1,4-dioxane and stir at room temperature for 15 minutes to ensure complete formation of the active [Rh(Ar)(BINAP)] complex.

-

Reagent Addition: Inject degassed water (10% v/v relative to dioxane) into the suspension.

-

Substrate Injection: Add ethyl crotonate (1.0 equiv, limiting reagent) followed by triethylamine (1.0 equiv). The triethylamine neutralizes the HCl liberated from the rhodium precatalyst, facilitating the crucial transmetalation step[3].

-

Reaction Monitoring (Self-Validation): Warm the mixture to 40 °C. Monitor the consumption of ethyl crotonate via GC-MS or TLC (Hexanes/EtOAc 9:1). The reaction typically reaches completion within 12–16 hours.

-

Workup: Quench the reaction with saturated aqueous NH4Cl . Extract the aqueous phase with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.

-

Purification & Analytics: Purify the crude oil via flash column chromatography (silica gel, gradient hexanes to 5% EtOAc). Validate the enantiomeric excess (ee) using chiral HPLC (e.g., Chiralcel OD-H column, Hexane/i-PrOH 98:2).

Protocol B: Scalable Racemic Synthesis via Friedel-Crafts Alkylation

Causality & Design: This protocol leverages the inherent nucleophilicity of anisole. By using anisole as both the reactant and the solvent, the equilibrium of the bimolecular reaction is driven toward product formation. A Lewis acid ( AlCl3 ) coordinates to the carbonyl oxygen of ethyl crotonate, drastically lowering the LUMO of the alkene and enabling nucleophilic attack by the π -electrons of the anisole ring.

Workflow for the Lewis acid-catalyzed Friedel-Crafts alkylation of anisole with ethyl crotonate.

Step-by-Step Methodology:

-

Preparation: In a dry, multi-neck round-bottom flask equipped with a magnetic stirrer and a pressure-equalizing dropping funnel, charge anisole (5.0 equiv) and anhydrous AlCl3 (1.2 equiv). Cool the suspension to 0 °C using an ice-water bath to control the exothermic Lewis acid-base complexation.

-

Electrophile Addition: Dissolve ethyl crotonate (1.0 equiv) in a minimal volume of anhydrous dichloromethane (DCM). Add this solution dropwise over 30 minutes. Critical causality: Maintaining the internal temperature below 5 °C during addition prevents the cationic polymerization of ethyl crotonate.

-

Reaction Propagation: Remove the cooling bath and allow the mixture to slowly warm to room temperature. Stir vigorously for 4–6 hours.

-

In-Process Control (Self-Validation): Quench a 0.1 mL reaction aliquot in water, extract with diethyl ether, and analyze via 1H NMR. The reaction is complete when the characteristic olefinic protons of ethyl crotonate ( δ 5.8 and 6.9 ppm) are completely absent.

-

Quench and Workup: Carefully pour the reaction mixture over a mixture of crushed ice and 1M HCl to decompose the aluminum complex. Extract the aqueous layer with DCM (3 × 30 mL). Wash the organic phase sequentially with saturated aqueous NaHCO3 and brine, then dry over MgSO4 .

-

Purification: Remove the DCM and excess anisole via vacuum distillation. The crude residue can be further purified by short-path vacuum distillation or silica gel chromatography to yield the pure racemic ester.

Quantitative Data & Process Analytics

To facilitate process chemistry decision-making, the operational metrics of both synthetic pathways are summarized below:

| Parameter | Protocol A: Rh-Catalyzed 1,4-Addition | Protocol B: Friedel-Crafts Alkylation |

| Stereoselectivity | Highly Enantioselective (>93% ee) | Racemic (0% ee) |

| Typical Yield | 75% – 85% | 60% – 80% |

| Catalyst System | [Rh(C2H4)2Cl]2 / (S)-BINAP | AlCl3 (or Bi(OTf)3 ) |

| Cost Profile | High (Precious metal, chiral ligand) | Low (Commodity chemicals) |

| Reaction Temperature | Room Temperature to 40 °C | 0 °C to Room Temperature |

| Primary Application | Late-stage drug development, Chiral APIs | Bulk intermediate synthesis, Racemic libraries |

References

-

Practical Method for Asymmetric Addition of Arylboronic Acids to α,β-Unsaturated Carbonyl Compounds Utilizing an In Situ Prepared Rhodium Catalyst Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

-

Rh(III)-Catalyzed Three-Component Syn-Carboamination of Alkenes Using Arylboronic Acids and Dioxazolones (Citing foundational Rhodium-Catalyzed Asymmetric 1,4-Addition principles) Source: National Institutes of Health (NIH) / PMC URL:[Link]

-

Chiral Metal Nanoparticle Systems as Heterogeneous Catalysts beyond Homogeneous Metal Complex Catalysts for Asymmetric Addition of Arylboronic Acids to α,β-Unsaturated Carbonyl Compounds Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

Sources

Ethyl 3-(4-methoxyphenyl)butanoate: A Comprehensive Guide to Chemical Properties, Synthesis, and Pharmaceutical Applications

Executive Summary

Ethyl 3-(4-methoxyphenyl)butanoate is a highly versatile β -substituted ester utilized extensively in organic synthesis and drug development. Characterized by a para-methoxy substituted aromatic ring and a chiral center at the C3 position, this compound serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including substituted indanes, tetralins, and specialized chiral amines. This technical guide provides an in-depth analysis of its chemical properties, structural characterization, and step-by-step synthetic methodologies.

Chemical Identity and Quantitative Properties

The fundamental physical and chemical properties of ethyl 3-(4-methoxyphenyl)butanoate dictate its handling, solubility, and reactivity profiles. The presence of the para-methoxy group enhances the electron density of the aromatic ring, while the ethyl ester moiety provides a handle for further functionalization.

Table 1: Quantitative Chemical and Physical Properties

| Property | Value / Description |

| IUPAC Name | Ethyl 3-(4-methoxyphenyl)butanoate |

| CAS Number | 61292-83-9 |

| Molecular Formula | C₁₃H₁₈O₃ |

| Molecular Weight | 222.28 g/mol |

| SMILES String | CCOC(=O)CC(C)c1ccc(OC)cc1 |

| Boiling Point | ~200 °C (estimated at 760 mmHg) |

| Density | ~1.04 g/cm³ (estimated) |

| Hazard Classifications | Skin Irrit. 2 (H315), Eye Irrit. 2A (H319) |

Structural and Spectroscopic Characterization

Understanding the spectroscopic signature of ethyl 3-(4-methoxyphenyl)butanoate is critical for validating synthetic success and structural integrity.

-

¹H NMR Causality: The methoxy group (-OCH₃) acts as a strong electron-donating group (EDG) via resonance. This significantly shields the ortho protons on the aromatic ring, shifting their resonance upfield to approximately 6.8 ppm (appearing as a doublet). Furthermore, the chiral center at C3 renders the two protons at the adjacent C2 position diastereotopic. Because they exist in different magnetic environments, they couple with each other (geminal coupling) and with the C3 proton (vicinal coupling), resulting in a complex ABX splitting pattern rather than a simple doublet.

Synthetic Methodologies

The synthesis of ethyl 3-(4-methoxyphenyl)butanoate can be approached via modern organometallic catalysis or classical condensation 1. Each protocol below is designed as a self-validating system to ensure reproducibility and high yield.

Method A: Rhodium-Catalyzed Asymmetric 1,4-Addition

This method constructs the chiral center at C3 with high enantioselectivity by adding an aryl group to an α,β -unsaturated ester.

-

Causality of Choices: The reaction utilizes [Rh(OH)(BINAP)]₂ as the active catalyst. The chiral BINAP ligand creates a sterically demanding environment that dictates the facial approach of the ethyl crotonate, ensuring high enantiomeric excess (ee). The use of a 1,4-dioxane/water mixture is not arbitrary; water is strictly required to protonate the oxa- π -allyl rhodium intermediate, releasing the product and regenerating the active hydroxo-rhodium catalyst.

-

Self-Validating Protocol:

-

Preparation: In a glovebox, charge an oven-dried Schlenk flask with [Rh(OH)(BINAP)]₂ (3 mol%), 4-methoxyphenylboronic acid (1.5 equiv), and ethyl crotonate (1.0 equiv).

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane and deionized water (10:1 v/v) to achieve a 0.2 M concentration of the ester.

-

Reaction: Seal the flask, remove it from the glovebox, and stir at 40 °C for 12 hours.

-

In-Process Validation: Remove a 10 µL aliquot, dilute with ethyl acetate, and analyze via TLC (Hexane/EtOAc 8:2, UV active and KMnO₄ stain). The complete disappearance of the ethyl crotonate spot validates reaction completion.

-

Workup: Quench with saturated aqueous NH₄Cl (5 volumes). Extract with ethyl acetate (3 x 5 volumes). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Final Validation: Purify via silica gel flash chromatography. Validate the enantiomeric purity using chiral HPLC (e.g., Chiralcel OD-H column).

-

Method B: Fischer Esterification

A robust, scalable method for racemic or pre-resolved material.

-

Causality of Choices: This reaction is a classic equilibrium process. By using absolute ethanol as both the solvent and the nucleophile (in vast excess), and by employing molecular sieves to remove the water byproduct, Le Chatelier's principle drives the equilibrium entirely toward the ester product. Sulfuric acid provides the necessary protonation of the carboxylic acid carbonyl, increasing its electrophilicity.

-

Self-Validating Protocol:

-

Preparation: Dissolve 3-(4-methoxyphenyl)butanoic acid (1.0 equiv) in absolute ethanol (10 volumes).

-

Catalysis: Slowly add concentrated H₂SO₄ (0.1 equiv) dropwise at 0 °C to prevent uncontrolled exotherms.

-

Reaction: Attach a reflux condenser and heat the mixture to 78 °C for 8 hours. Add 3Å molecular sieves to the reaction flask to sequester generated water.

-

In-Process Validation: Monitor via GC-MS. The reaction is complete when the carboxylic acid peak area is <1%.

-

Workup: Cool to room temperature. Carefully neutralize the acid by adding saturated aqueous NaHCO₃ until CO₂ evolution ceases (pH ~7.5).

-

Isolation: Remove ethanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x 5 volumes). Dry over MgSO₄, filter, and evaporate to yield the pure ester.

-

Mechanistic Pathway Visualization

The following diagram illustrates the catalytic cycle for Method A , highlighting the critical transmetalation, migratory insertion, and protonolysis steps.

Figure 1: Rhodium-catalyzed asymmetric 1,4-addition mechanism for beta-substituted esters.

Reactivity and Applications in Drug Development

Ethyl 3-(4-methoxyphenyl)butanoate is a privileged building block in medicinal chemistry due to its highly predictable reactivity profile:

-

Enolate Functionalization: The α -protons at C2 are mildly acidic. Deprotonation with Lithium Diisopropylamide (LDA) at -78 °C generates a lithium enolate. This enolate can be trapped with electrophiles (e.g., methyl iodide) to form contiguous stereocenters. The causality here relies on the ester carbonyl stabilizing the negative charge via resonance, allowing for controlled α -alkylation.

-

API Precursor: The ester can be hydrolyzed to the corresponding acid and subjected to intramolecular Friedel-Crafts acylation to yield substituted tetralones or indanones. Furthermore, the para-methoxy group can be cleaved using Boron Tribromide (BBr₃) to reveal a phenol—a critical hydrogen-bond donor pharmacophore found in numerous estrogen receptor modulators and CNS-active agents.

References

-

NextSDS. "ethyl 3-(4-methoxyphenyl)butanoate — Chemical Substance Information." NextSDS Substance Database.[Link]

Sources

An In-depth Technical Guide to the NMR Analysis of Ethyl 3-(4-methoxyphenyl)butanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(4-methoxyphenyl)butanoate is a compound of interest in various chemical and pharmaceutical research areas. Its molecular structure, featuring an ethyl ester, a chiral center, and a para-substituted aromatic ring, gives rise to a distinct and informative NMR spectrum. Accurate interpretation of this spectrum is paramount for confirming its identity, assessing purity, and understanding its chemical environment, which are critical steps in any research or development pipeline. This guide will walk you through a detailed analysis of its NMR spectral data, explaining the rationale behind the observed chemical shifts and coupling patterns.

Molecular Structure and NMR-Active Nuclei

The structure of Ethyl 3-(4-methoxyphenyl)butanoate contains several unique proton and carbon environments, each of which gives a distinct signal in the NMR spectrum. Understanding the molecule's symmetry and the electronic effects of its functional groups is key to a successful spectral interpretation.

Caption: Standard workflow for NMR analysis.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a wealth of information regarding the proton environments in the molecule. The key parameters to analyze are the chemical shift (δ), integration, and multiplicity (splitting pattern).

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration | J-coupling (Hz) |

| H-a (CH₃-CH₂) | ~1.2 | Triplet | 3H | ~7.1 |

| H-b (CH₃-CH) | ~1.3 | Doublet | 3H | ~7.0 |

| H-c (CH₂-O) | ~4.1 | Quartet | 2H | ~7.1 |

| H-d (CH₂-C=O) | ~2.5 | Doublet | 2H | ~7.5 |

| H-e (CH-Ar) | ~3.3 | Sextet | 1H | ~7.2 |

| H-f (Ar-H ortho to OCH₃) | ~6.8 | Doublet | 2H | ~8.6 |

| H-g (Ar-H meta to OCH₃) | ~7.1 | Doublet | 2H | ~8.6 |

| H-h (O-CH₃) | ~3.8 | Singlet | 3H | N/A |

Detailed Interpretation:

-

Ethyl Group (H-a and H-c): The protons of the ethyl ester group are characteristic. The methyl protons (H-a) appear as a triplet around 1.2 ppm due to coupling with the adjacent methylene protons (H-c). [1]The methylene protons (H-c) are deshielded by the adjacent oxygen atom and appear as a quartet around 4.1 ppm, coupled to the methyl protons. [2][3]The integration values of 3H and 2H, respectively, confirm their assignment.

-

Butanoate Chain (H-b, H-d, and H-e):

-

The methyl protons (H-b) on the chiral center appear as a doublet around 1.3 ppm, coupled to the methine proton (H-e).

-

The methylene protons (H-d) adjacent to the carbonyl group are deshielded and appear as a doublet around 2.5 ppm, also coupled to the methine proton (H-e). [2] * The methine proton (H-e) is coupled to both the adjacent methyl and methylene groups. This results in a complex multiplet, often appearing as a sextet (a doublet of quartets), around 3.3 ppm.

-

-

Aromatic Protons (H-f and H-g): The para-substituted aromatic ring gives a classic AA'BB' system, which often simplifies to two doublets. The protons ortho to the electron-donating methoxy group (H-f) are shielded and appear upfield around 6.8 ppm. The protons meta to the methoxy group (H-g) are less shielded and appear downfield around 7.1 ppm. The large coupling constant (~8.6 Hz) is characteristic of ortho-coupling in an aromatic ring.

-

Methoxy Group (H-h): The three protons of the methoxy group are equivalent and not coupled to any other protons, resulting in a sharp singlet at approximately 3.8 ppm. [4]

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a single peak (with proton decoupling).

| Carbon Assignment | Expected Chemical Shift (ppm) |

| C-1 (CH₃-CH₂) | ~14 |

| C-2 (CH₃-CH) | ~22 |

| C-3 (CH₂-O) | ~60 |

| C-4 (CH₂-C=O) | ~43 |

| C-5 (CH-Ar) | ~36 |

| C-6 (C=O) | ~172 |

| C-7 (Ar-C ipso) | ~137 |

| C-8 (Ar-C ortho to OCH₃) | ~114 |

| C-9 (Ar-C meta to OCH₃) | ~128 |

| C-10 (Ar-C para to alkyl) | ~158 |

| C-11 (O-CH₃) | ~55 |

Detailed Interpretation:

-

Aliphatic Carbons (C-1, C-2, C-3, C-4, C-5, C-11):

-

The methyl carbons of the ethyl group (C-1) and the butanoate chain (C-2) appear at the most upfield region, around 14 and 22 ppm, respectively.

-

The methylene carbon of the ethyl group (C-3) is deshielded by the oxygen and appears around 60 ppm.

-

The methylene carbon adjacent to the carbonyl (C-4) and the methine carbon (C-5) are found in the range of 36-43 ppm.

-

The methoxy carbon (C-11) typically resonates around 55-56 ppm. [5]The exact chemical shift can be influenced by the orientation of the methoxy group relative to the aromatic ring. [6][7]* Aromatic Carbons (C-7, C-8, C-9, C-10):

-

The quaternary aromatic carbons (C-7 and C-10) have distinct chemical shifts. The carbon attached to the alkyl chain (C-7) is around 137 ppm, while the carbon bearing the methoxy group (C-10) is significantly deshielded to about 158 ppm.

-

The protonated aromatic carbons show two signals: one for the carbons ortho to the methoxy group (C-8) at approximately 114 ppm and another for the carbons meta to the methoxy group (C-9) at around 128 ppm.

-

-

Carbonyl Carbon (C-6): The ester carbonyl carbon is the most deshielded carbon in the molecule, appearing far downfield at approximately 172 ppm. [2]

Causality and Field-Proven Insights

The observed chemical shifts are a direct consequence of the electronic environment of each nucleus. Electron-withdrawing groups, such as the carbonyl and the oxygen of the ester and ether, cause deshielding, shifting signals downfield. Conversely, electron-donating groups and aliphatic chains cause shielding, moving signals upfield.

The splitting patterns observed in the ¹H NMR spectrum are governed by the n+1 rule, where 'n' is the number of equivalent neighboring protons. [1]The magnitude of the coupling constant (J-value) provides valuable information about the dihedral angle between coupled protons and the number of bonds separating them. [8][9] In a drug development setting, any deviation from the expected NMR spectrum could indicate the presence of impurities, regioisomers, or degradation products. Therefore, a thorough understanding of the reference spectrum is crucial for quality control and batch release.

Conclusion

The NMR analysis of Ethyl 3-(4-methoxyphenyl)butanoate is a powerful tool for its structural verification and purity assessment. By carefully analyzing the chemical shifts, integration, and coupling patterns in both ¹H and ¹³C NMR spectra, a complete and unambiguous assignment of all proton and carbon signals can be achieved. This guide provides a detailed framework for this analysis, combining theoretical principles with practical considerations for researchers and scientists in the field.

References

-

Dračínský, M., & Hodgkinson, P. (2006). Stereoelectronic effects on 1H nuclear magnetic resonance chemical shifts in methoxybenzenes. PubMed. [Link]

-

Kutateladze, A. G., & Jardon, P. W. (2013). Origin of the Conformational Modulation of the 13 C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. ACS Publications. [Link]

-

Spectroscopy Tutorial: Esters. (n.d.). University of Colorado Boulder. [Link]

-

Pace, R. P., & Rasmussen, J. P. (2021). Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short-Chain Fatty Acid Ethyl Ester Mixtures. World Journal of Chemical Education. [Link]

-

Dabdoub, M. J., & Costa Neto, P. R. (2015). Evaluation of Proton Nuclear Magnetic Resonance Spectroscopy for Determining the Yield of Fatty Acid Ethyl Esters Obtained by Transesterification. Energy & Fuels. [Link]

-

NMR of ethyl ethanoate for A-level Chemistry | H-NMR | Hydrogen NMR splitting patterns of esters. (2024, March 21). YouTube. [Link]

-

Ma, R., Huang, C.-B., Liu, A.-H., Li, X.-D., & He, L.-N. (n.d.). Supporting information In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. The Royal Society of Chemistry. [Link]

-

Pace, R. P., & Rasmussen, J. P. (2020). Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short-Chain Fatty Acid Ethyl Ester Mixtures. ResearchGate. [Link]

-

Kutateladze, A. G., & Jardon, P. W. (2019). Origin of the Conformational Modulation of the (13)C NMR Chemical Shift of Methoxy Groups In Aromatic Natural Compounds. ResearchGate. [Link]

-

J-Coupling (Scalar). (2023, January 29). Chemistry LibreTexts. [Link]

-

J-coupling. (n.d.). Wikipedia. [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short-Chain Fatty Acid Ethyl Ester Mixtures [pubs.sciepub.com]

- 4. rsc.org [rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Stereoelectronic effects on 1H nuclear magnetic resonance chemical shifts in methoxybenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. J-coupling - Wikipedia [en.wikipedia.org]

Mass Spectrometry of Ethyl 3-(4-methoxyphenyl)butanoate: A Technical Guide to Ionization, Fragmentation, and Quantitative Analysis

Executive Summary

Ethyl 3-(4-methoxyphenyl)butanoate (CAS: 61292-83-9) is a structurally nuanced ester with critical applications in synthetic chemistry, flavor profiling, and pharmaceutical intermediate development. Accurate mass spectrometric (MS) characterization of this molecule requires a robust understanding of its gas-phase thermodynamic behavior. This whitepaper provides a comprehensive analysis of its fragmentation mechanics under Electron Ionization (EI) and Electrospray Ionization (ESI), alongside self-validating protocols for LC-MS/MS quantitation.

Structural & Physicochemical Profiling

Understanding the fragmentation of Ethyl 3-(4-methoxyphenyl)butanoate (Molecular Formula: C₁₃H₁₈O₃, Exact Mass: 222.1256 Da) begins with its structural topology. Three specific features dictate its MS behavior:

-

The para-Methoxy Group: Acts as a strong +M electron donor, heavily stabilizing benzylic carbocations via resonance.

-

The Ester Moiety: Highly susceptible to alpha-cleavage and neutral losses of alkoxy radicals.

-

The Gamma-Hydrogen: The C4 methyl group possesses gamma-hydrogens relative to the ester carbonyl, satisfying the strict steric requirements for a six-membered transition state during McLafferty rearrangements.

Causality in Ionization Strategies: EI vs. ESI

The choice of ionization technique fundamentally alters the observed spectral data. As an application scientist, selecting the correct source is a matter of matching the ionization energy to the analytical goal.

-

Electron Ionization (EI, 70 eV): The high-energy electron beam strips a valence electron—typically from the oxygen lone pairs or the aromatic pi-system—generating a radical cation [M]•⁺ at m/z 222. Because 70 eV significantly exceeds the molecule's ionization energy (~8–9 eV), the excess internal energy drives extensive, reproducible fragmentation. This makes EI ideal for structural elucidation and library matching ().

-

Electrospray Ionization (ESI+): ESI is a soft ionization technique that transfers protons in the liquid phase, yielding the even-electron [M+H]⁺ species at m/z 223.1. The ester carbonyl acts as the primary protonation site. ESI prevents spontaneous gas-phase fragmentation, concentrating the ion current into the precursor ion. This preservation of the intact molecule is the causal foundation for high-sensitivity tandem MS (MS/MS) quantitation ().

In-Depth Fragmentation Mechanisms (EI-MS)

The EI mass spectrum of Ethyl 3-(4-methoxyphenyl)butanoate is governed by competitive unimolecular dissociation pathways.

A. Benzylic Cleavage (m/z 135) - The Base Peak

The dominant fragmentation pathway is the homolytic cleavage of the C2-C3 bond. The resulting fragment, the 4-methoxy-alpha-methylbenzyl cation (m/z 135), is exceptionally stable. The causality here is thermodynamic: the para-methoxy group donates electron density via resonance, delocalizing the positive charge across the aromatic ring to form a highly stable oxonium ion structure. This drastically lowers the activation energy for the loss of the •CH₂COOCH₂CH₃ radical (87 Da).

B. McLafferty Rearrangement (m/z 134 and m/z 88)

The molecule possesses a carbonyl group (C1) and a gamma-carbon (C4) bearing three protons. The carbonyl oxygen abstracts a gamma-proton via a sterically favored six-membered cyclic transition state, leading to the cleavage of the C2-C3 bond. This yields the enol radical cation of ethyl acetate (m/z 88) and neutral 4-methoxystyrene (134 Da). According to Stevenson's Rule, the charge preferentially remains on the fragment with the lowest ionization energy. Because 4-methoxystyrene has a highly conjugated, electron-rich pi-system, it retains the charge to a significant degree, appearing as an intense radical cation at m/z 134 ().

C. Alpha-Cleavage (m/z 177)

Cleavage adjacent to the ester carbonyl results in the loss of the ethoxy radical (•OCH₂CH₃, 45 Da), generating a resonance-stabilized acylium ion at m/z 177.

D. Methoxy Group Fragmentation (m/z 120)

A secondary fragmentation from the m/z 135 benzylic cation involves the loss of a methyl radical (•CH₃, 15 Da) from the methoxy group. This is a characteristic hallmark of anisole derivatives, yielding a phenalium-type ion at m/z 120.

EI-MS Fragmentation Pathways of Ethyl 3-(4-methoxyphenyl)butanoate.

Quantitative Data & Spectral Summary

The following table summarizes the theoretical and empirically supported EI-MS fragmentation profile, providing a quick-reference guide for spectral interpretation.

| Fragment Identity | m/z | Estimated Relative Abundance | Origin / Mechanism | Neutral Loss |

| Molecular Ion | 222 | 5 - 10% | [M]•⁺ Formation | None |

| Benzylic Cation | 135 | 100% (Base Peak) | C2-C3 Bond Cleavage | •CH₂COOEt (87 Da) |

| McLafferty Alkene | 134 | 40 - 60% | McLafferty Rearrangement | Ethyl acetate enol (88 Da) |

| McLafferty Enol | 88 | 10 - 20% | McLafferty Rearrangement | 4-methoxystyrene (134 Da) |

| Acylium Ion | 177 | 10 - 20% | Alpha-Cleavage | •OEt (45 Da) |

| Methoxy-Loss Cation | 120 | 15 - 30% | Loss of •CH₃ from m/z 135 | •CH₃ (15 Da) |

Self-Validating Experimental Workflows (LC-MS/MS)

To ensure trustworthiness and reproducibility in pharmacokinetic or synthetic yield studies, the quantitative protocol must be engineered as a self-validating system. This requires the integration of internal standards, matrix blanks, and orthogonal qualifier transitions to continuously verify system suitability and eliminate false positives.

Step-by-Step UHPLC-ESI-MS/MS Protocol

-

Sample Preparation & Internal Standardization:

-

Spike 100 µL of the biological or synthetic sample with a stable isotopically labeled internal standard (SIL-IS), such as Ethyl 3-(4-methoxyphenyl)butanoate-d3, at a concentration of 50 ng/mL. Causality: This corrects for matrix-induced ion suppression and physical extraction losses.

-

Perform Liquid-Liquid Extraction (LLE) using 500 µL of a 1:1 mixture of Hexane:Ethyl Acetate. Vortex for 5 minutes, centrifuge at 10,000 × g for 10 minutes, and evaporate the organic layer under N₂. Reconstitute in 100 µL of 50% Acetonitrile.

-

-

Chromatographic Separation:

-

Column: C18 Reverse-Phase UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 10% B to 90% B over 4.5 minutes. Causality: The lipophilic butanoate chain ensures strong retention, eluting sharply in the high-organic phase to maximize ESI desolvation efficiency.

-

-

Ionization & Mass Analysis (MRM Mode):

-

Source: ESI Positive mode. Capillary voltage: 3.5 kV. Desolvation temp: 400°C.

-

Q1 (Precursor): Isolate [M+H]⁺ at m/z 223.1.

-

Collision Cell (Q2): Argon collision gas. Collision Energy (CE): 15 eV for the quantifier, 25 eV for the qualifier.

-

Q3 (Product Ions):

-

Quantifier Transition:m/z 223.1 → 135.1 (High intensity, benzylic cleavage).

-

Qualifier Transition:m/z 223.1 → 177.1 (Loss of ethanol, confirms structural identity).

-

-

-

System Validation Criteria:

-

The ratio of the quantifier to qualifier transition must remain within ±20% of the neat standard injection.

-

Calibration curves must demonstrate an R² > 0.995 across three orders of magnitude.

-

Matrix blanks must show a signal-to-noise ratio (S/N) < 3 at the specific retention time of the analyte.

-

UHPLC-ESI-MS/MS Self-Validating Workflow for Targeted Quantitation.

References

-

Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Holčapek, M., Jirásko, R., & Lísa, M. Journal of Chromatography A, 1217(25), 3908-3921 (2010).[Link][1]

-

Mass Spectrometry: A Textbook. Gross, J. H. Springer International Publishing (2017).[Link][2]

-

Interpretation of Mass Spectra (4th Edition). McLafferty, F. W., & Tureček, F. University Science Books (1993).[Link][3]

Sources

Comprehensive Technical Guide on Ethyl 3-(4-methoxyphenyl)butanoate (CAS 61292-83-9): Synthesis, Mechanistic Pathways, and Applications in Drug Development

Executive Summary

In modern pharmaceutical development, the precise construction of chiral benzylic stereocenters is a fundamental challenge. Ethyl 3-(4-methoxyphenyl)butanoate (CAS 61292-83-9) serves as a highly versatile β -aryl ester building block that addresses this need. Featuring a chiral center at the C3 position and a para-methoxy substitution that acts as an electronic handle, this compound is a critical intermediate for synthesizing complex alkaloids, β -amino acids, and targeted therapeutics.

This whitepaper provides an in-depth technical analysis of CAS 61292-83-9, detailing its physicochemical profile, the catalytic causality behind its asymmetric synthesis, and self-validating experimental protocols designed for process chemists and drug development professionals.

Physicochemical Profiling & Structural Significance

Ethyl 3-(4-methoxyphenyl)butanoate is a β -branched ester. The presence of the ester moiety allows for diverse downstream functionalization (e.g., reduction to alcohols, hydrolysis to acids, or amidation), while the 4-methoxyphenyl group provides a rigid, electron-rich aromatic system often required for target-receptor binding in medicinal chemistry.

Table 1: Physicochemical and Analytical Data

| Property | Specification / Value |

| Chemical Name | Ethyl 3-(4-methoxyphenyl)butanoate |

| CAS Number | 61292-83-9 (Racemate); 405199-23-7 (Enantiopure) |

| Molecular Formula | C₁₃H₁₈O₃ |

| Molecular Weight | 222.28 g/mol |

| SMILES String | CCOC(=O)CC(C)c1ccc(OC)cc1 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 3 |

| Key Structural Feature | C3 Chiral Center ( β -benzylic position) |

Mechanistic Pathways for Asymmetric Synthesis

To achieve high enantiomeric excess (ee) for the C3 stereocenter, synthetic chemists rely on two primary transition-metal-catalyzed pathways. Understanding the causality behind these catalytic cycles is essential for optimizing yield and scalability.

Pathway A: Rhodium-Catalyzed Asymmetric Conjugate Addition (Hayashi-Miyaura Reaction)

The most robust method for synthesizing chiral ethyl 3-(4-methoxyphenyl)butanoate is the asymmetric 1,4-conjugate addition of 4-methoxyphenylboronic acid to ethyl crotonate[1].

-

Causality of Catalyst Selection: The use of a Rh(I) catalyst paired with a chiral ligand, such as (S)-BINAP or a chiral diene, is critical. The Rh(I) center readily undergoes transmetalation with the arylboronic acid. The rigid, C2 -symmetric steric bulk of the (S)-BINAP ligand creates a chiral pocket that dictates the facial selectivity during the subsequent carbo-rhodation (migratory insertion) across the carbon-carbon double bond of ethyl crotonate[2].

-

Thermodynamic Driving Force: Unlike traditional Grignard additions, the Rh-catalyzed process operates under mild, often aqueous conditions, preventing unwanted 1,2-addition to the ester carbonyl and suppressing the protodeboronation of the boronic acid.

Figure 1: Catalytic cycle of the Rh-catalyzed asymmetric conjugate addition.

Pathway B: Asymmetric Hydrogenation

An alternative approach is the asymmetric hydrogenation of ethyl (E)-3-(4-methoxyphenyl)but-2-enoate using Iridium or Ruthenium complexes bearing chiral P,N-ligands.

-

Causality of Catalyst Selection: The ester carbonyl coordinates to the metal center, directing the delivery of the hydride to the β -carbon. The chiral ligand enforces a highly organized transition state, ensuring the hydride is delivered exclusively to one face of the prochiral alkene.

Table 2: Comparison of Synthetic Pathways

| Metric | Rh-Catalyzed Conjugate Addition | Ir-Catalyzed Hydrogenation |

| Starting Materials | Ethyl crotonate + Ar-B(OH)₂ | Ethyl 3-(4-methoxyphenyl)but-2-enoate |

| Typical Yield | 85 - 92% | > 95% |

| Enantioselectivity | > 95% ee | 92 - 98% ee |

| Process Advantage | Utilizes cheap, commercially available starting materials. | Perfect atom economy; ideal for massive scale-up. |

Self-Validating Experimental Protocol

The following protocol details the Rh-catalyzed asymmetric conjugate addition. It is designed as a self-validating system , incorporating specific In-Process Controls (IPCs) to ensure scientific integrity at every step.

Reagents:

-

Ethyl crotonate (1.0 mmol)

-

4-Methoxyphenylboronic acid (2.0 mmol) *[Rh(OH)((S)-BINAP)]₂ (0.03 mmol, 3 mol%)

-

1,4-Dioxane / H₂O (10:1 v/v, 3.0 mL)

Step-by-Step Methodology:

-

Catalyst Activation: In an argon-filled glovebox, charge a Schlenk flask with [Rh(OH)((S)-BINAP)]₂ and 4-methoxyphenylboronic acid. Add the degassed 1,4-dioxane/H₂O mixture. Stir for 5 minutes at room temperature to initiate the transmetalation and generate the active aryl-rhodium species.

-

Substrate Addition: Inject ethyl crotonate dropwise into the stirring mixture.

-

Reaction Execution: Seal the flask, remove it from the glovebox, and heat to 60 °C in an oil bath for 12 hours.

-

In-Process Control (IPC) - TLC/GC-MS: Take a 10 μ L aliquot, dilute in ethyl acetate, and analyze via TLC (Hexane/EtOAc 8:2) and GC-MS. Validation Check: The reaction is deemed complete when the ethyl crotonate peak completely disappears, and a new product mass (m/z 222.28) dominates the chromatogram.

-

Workup: Cool the mixture to room temperature. Quench with saturated aqueous NH₄Cl (5 mL). Extract the aqueous layer with EtOAc (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography on silica gel (gradient elution: 100% Hexanes to 90:10 Hexanes/EtOAc).

-

Final Validation (NMR & HPLC):

-

¹H NMR (CDCl₃): Validate the structure by identifying the characteristic doublet of the C4 methyl group at ~1.25 ppm and the multiplet of the benzylic C3 methine proton at ~3.20 ppm.

-

Chiral HPLC: Run the purified product on a Chiralcel OD-H column (Hexane/i-PrOH 98:2). Validation Check: Compare the retention times against a racemic standard to confirm an enantiomeric excess of >95%.

-

Figure 2: Step-by-step synthetic workflow for isolating chiral ethyl 3-(4-methoxyphenyl)butanoate.

Applications in Drug Development

In pharmaceutical R&D, ethyl 3-(4-methoxyphenyl)butanoate is rarely the final Active Pharmaceutical Ingredient (API); rather, it is a privileged scaffold.

-

Precursor to Chiral Amines: The ester can be hydrolyzed to 3-(4-methoxyphenyl)butanoic acid. Subsequent Curtius rearrangement or amidation followed by reduction yields chiral β -methyl- β -arylethylamines. These amine motifs are ubiquitous in neuroactive compounds and monoamine oxidase (MAO) inhibitors.

-

Synthesis of Lignans and Alkaloids: The para-methoxy group serves as a synthetic handle. It can be demethylated to a free phenol using BBr₃, allowing for oxidative coupling reactions or the synthesis of complex cyclolignan natural products with potent antimitotic and antitumor activities[3].

-

Homologation and Cross-Coupling: The ester can be reduced to the corresponding aldehyde (3-(4-methoxyphenyl)butanal) using DIBAL-H, which can then be subjected to Wittig olefination or reductive amination to extend the carbon framework for library generation in high-throughput screening.

References

-

NextSDS. "ethyl 3-(4-methoxyphenyl)butanoate — Chemical Substance Information." NextSDS Substance Database. URL:[Link]

-

Hayashi, T., & Yamasaki, K. (2003). "Rhodium-Catalyzed Asymmetric 1,4-Addition and Its Related Asymmetric Reactions." Chemical Reviews, 103(8), 2829-2844. URL:[Link]

-

Holder, J. C., et al. (2015). "Palladium-Catalyzed Asymmetric Conjugate Addition of Arylboronic Acids to α,β-Unsaturated Cyclic Electrophiles." Organic Process Research & Development, 19(7), 844-854. URL:[Link]

Sources

Molecular Architecture and Asymmetric Synthesis of Ethyl 3-(4-methoxyphenyl)butanoate: A Technical Whitepaper

Executive Summary

In modern pharmaceutical development and fine chemical synthesis, β -branched aliphatic esters serve as indispensable chiral building blocks. Ethyl 3-(4-methoxyphenyl)butanoate is a prime example of such a scaffold. Featuring a highly functionalizable ester moiety, an electron-rich aromatic ring, and a critical stereocenter at the C3 position, this compound is frequently utilized as a key intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including GPR40 agonists and novel anti-inflammatory agents.

This whitepaper provides an in-depth technical analysis of Ethyl 3-(4-methoxyphenyl)butanoate, detailing its structural properties, mechanistic synthesis pathways, and a self-validating experimental protocol for its enantioselective preparation.

Structural and Physicochemical Profiling

Ethyl 3-(4-methoxyphenyl)butanoate is an ester derivative of 3-(4-methoxyphenyl)butanoic acid. The presence of the para-methoxy group on the phenyl ring significantly enriches the electron density of the aromatic system, making it a prime candidate for further electrophilic aromatic substitution if required downstream. More importantly, the C3 carbon of the butanoate chain is a chiral center, meaning the molecule exists as two distinct enantiomers: (3R) and (3S) [1].

Understanding the physicochemical parameters of this compound is critical for optimizing reaction conditions, extraction solvents, and chromatographic purification strategies[2][3].

Table 1: Physicochemical and Structural Parameters

| Parameter | Value / Description |

| Chemical Name | Ethyl 3-(4-methoxyphenyl)butanoate |

| CAS Registry Number | 61292-83-9 (Racemate) / 405199-23-7 (Chiral) |

| Molecular Formula | C 13 H 18 O 3 |

| Molecular Weight | 222.28 g/mol |

| SMILES String | CCOC(=O)CC(C)c1ccc(OC)cc1 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 6 |

| Topological Polar Surface Area (TPSA) | 35.5 Ų |

Mechanistic Synthesis Pathways

The primary synthetic challenge in constructing Ethyl 3-(4-methoxyphenyl)butanoate lies in the stereoselective installation of the β -aryl group. To achieve high enantiomeric excess (ee), application scientists typically rely on transition-metal catalysis[4]. Two predominant pathways dictate the modern synthesis of this molecule:

-

Transition-Metal Catalyzed Asymmetric Hydrogenation: This approach utilizes an α,β -unsaturated ester precursor, such as ethyl 3-(4-methoxyphenyl)but-2-enoate. Utilizing Iridium (Ir) or Ruthenium (Ru) catalysts paired with chiral phosphine ligands, the alkene is reduced with high facial selectivity. This method is favored for its high turnover numbers (TON) and atom economy[1][4].

-

Rhodium-Catalyzed Asymmetric Conjugate Addition (ACA): This pathway involves the Michael-type addition of 4-methoxyphenylboronic acid to ethyl crotonate. A Rhodium(I) catalyst, coordinated with a chiral diene or phosphoramidite ligand, facilitates the transfer of the aryl group to the β -position of the α,β -unsaturated ester. This route is highly versatile and avoids the need for high-pressure hydrogen gas.

Figure 1: Divergent catalytic pathways for the asymmetric synthesis of the target ester.

Experimental Protocol: Enantioselective Rhodium-Catalyzed Conjugate Addition

To ensure scientific integrity and reproducibility, the following protocol details the Rh-catalyzed ACA pathway. This protocol is designed as a self-validating system, where the causality of each reagent and condition is explicitly defined to empower the researcher.

Rationale & Causality

-

Catalyst Choice: [Rh(OH)(cod)]2 is selected over halide-bridged dimers because the hydroxo ligand readily undergoes transmetalation with arylboronic acids without the need for additional basic additives.

-

Solvent System (1,4-Dioxane/H 2 O): The inclusion of water is not a contaminant but a mechanistic requirement. Water hydrolyzes the intermediate Rh-oxa- π -allyl (enolate) complex, releasing the product and regenerating the active Rh-OH catalytic species.

Step-by-Step Methodology

-

Catalyst Pre-activation: In an oven-dried Schlenk tube under an argon atmosphere, add [Rh(OH)(cod)]2 (0.015 equiv) and a chiral diene ligand, such as (R,R) -Bn-bod* (0.033 equiv). Add 2.0 mL of anhydrous 1,4-dioxane. Stir the mixture at room temperature for 15 minutes. Causality: Pre-stirring ensures complete dissociation of the Rh dimer and quantitative formation of the active chiral Rh-ligand complex before substrate introduction, preventing racemic background reactions.

-

Substrate Introduction: To the activated catalyst solution, add 4-methoxyphenylboronic acid (1.5 equiv) followed by ethyl crotonate (1.0 equiv, 1.0 mmol scale).

-

Hydrolytic Initiation: Inject 0.2 mL of degassed deionized water into the reaction mixture. Seal the vessel and heat to 50°C in a pre-equilibrated oil bath. Stir vigorously for 12 hours. Causality: 50°C provides the optimal thermodynamic balance—sufficient thermal energy to drive the transmetalation and insertion steps, while remaining low enough to preserve the rigid chiral pocket of the catalyst, ensuring high enantioselectivity.

-

Quenching and Extraction: Cool the reaction to room temperature. Quench by adding 5 mL of saturated aqueous NH 4 Cl. Extract the aqueous layer with Ethyl Acetate (3 × 10 mL). Combine the organic layers, dry over anhydrous Na 2 SO 4 , and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate, 95:5 v/v) to afford the pure Ethyl 3-(4-methoxyphenyl)butanoate.

Figure 2: Step-by-step experimental workflow for Rh-catalyzed asymmetric conjugate addition.

Analytical Characterization and Quality Control

A robust protocol must be self-validating. Upon isolation, the product must be subjected to rigorous analytical profiling to confirm both structural identity and optical purity[3].

-

1 H NMR (400 MHz, CDCl 3 ): Structural confirmation is anchored by specific resonances. Look for the characteristic methoxy singlet ( δ ~3.78 ppm, 3H), the distinct doublet of the β -methyl group ( δ ~1.28 ppm, 3H, J = 7.0 Hz), and the AB quartet of the para-substituted aromatic ring ( δ ~6.85 and 7.15 ppm). The ethyl ester will present as a classic quartet ( δ ~4.10 ppm) and triplet ( δ ~1.20 ppm).

-

Chiral HPLC: To determine the enantiomeric excess (ee), analyze the purified product using High-Performance Liquid Chromatography equipped with a chiral stationary phase (e.g., Daicel Chiralcel OD-H). A typical method involves an isocratic elution of Hexanes/Isopropanol (98:2) at a flow rate of 1.0 mL/min, monitoring at λ = 220 nm. The baseline separation of the (3R) and (3S) peaks allows for the precise integration and calculation of optical purity.

References

-

NextSDS. ethyl 3-(4-methoxyphenyl)butanoate — Chemical Substance Information. Retrieved from[Link]

-

Molaid. ethyl 3-(4-methoxyphenyl)butanoate - CAS号405199-23-7. Retrieved from[Link]

- Google Patents (US 2019/0276805 A1).Enantioselective C(sp3)-H bond activation by chiral transition metal catalysts and related methodologies.

Sources

Potential biological activity of Ethyl 3-(4-methoxyphenyl)butanoate

Title: Strategic Pharmacophore Profiling: The Dual-Targeting Potential of Ethyl 3-(4-methoxyphenyl)butanoate in Epigenetics and Fibrosis

Executive Summary Ethyl 3-(4-methoxyphenyl)butanoate (CAS 61292-83-9) is classically categorized as a synthetic intermediate and flavoring ester. However, a rigorous structural analysis of its core scaffold—an ethyl ester prodrug of a 3-arylbutanoic acid—reveals profound, untapped pharmacological potential. By acting as a lipophilic delivery vehicle, the ethyl ester facilitates cellular penetration before undergoing intracellular enzymatic hydrolysis to yield the active moiety: 3-(4-methoxyphenyl)butanoic acid. This active metabolite shares critical structural homology with two distinct classes of therapeutics: short-chain fatty acid Histone Deacetylase (HDAC) inhibitors and non-peptidic integrin antagonists. This whitepaper delineates the mechanistic rationale, experimental validation frameworks, and structure-activity relationship (SAR) projections for repurposing this molecule in targeted drug discovery.

Part I: Physicochemical Rationale & The Prodrug Strategy

The therapeutic utility of carboxylic acids is frequently bottlenecked by poor membrane permeability at physiological pH. Ethyl 3-(4-methoxyphenyl)butanoate circumvents this via a prodrug strategy. The ethyl ester masks the polar carboxylate, significantly increasing the partition coefficient (LogP) and enabling passive diffusion across the phospholipid bilayer. Once in the cytosol, ubiquitous intracellular carboxylesterases cleave the ester bond, trapping the ionized 3-(4-methoxyphenyl)butanoic acid inside the cell.

Furthermore, the addition of a methoxy group at the para position of the phenyl ring introduces a potent hydrogen-bond acceptor. This electronic modification not only alters the hydration shell of the molecule but provides a critical anchor point for interacting with polar residues within target receptor pockets.

Part II: Epigenetic Modulation via HDAC Inhibition

Mechanistic Rationale Phenylbutyrate (e.g., sodium phenylbutyrate) is an FDA-approved, first-generation HDAC inhibitor used for urea cycle disorders and investigated extensively in oncology. However, its clinical efficacy is limited by millimolar potency. Structure-based optimization of phenylbutyrate derivatives has demonstrated that introducing branching at the aliphatic chain (such as the 3-methyl group in our target molecule's skeleton) and modifying the aryl ring can exponentially increase binding affinity within the hydrophobic, tube-like pocket of the HDAC active site ()[1].

The active metabolite, 3-(4-methoxyphenyl)butanoic acid, projects its aromatic ring into the hydrophobic microenvironment formed by Phe-198 and Phe-200 in the HDAC catalytic domain, while the carboxylate chelates the critical zinc ion (Zn2+) at the base of the pocket[1]. This blockade prevents the deacetylation of lysine residues on histone tails, leading to chromatin relaxation and the transcriptional reactivation of silenced tumor suppressor genes (e.g., p21WAF/CIP1)[1].

Fig 1: Prodrug activation and subsequent HDAC inhibition pathway.

Experimental Protocol: Self-Validating Fluorometric In Vitro HDAC Assay

To empirically validate the HDAC inhibitory capacity, a biochemical assay must isolate the enzyme-inhibitor interaction from cellular variables.

-

Reagent Preparation: Prepare human recombinant HDAC1 enzyme in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

-

Compound Incubation: Pre-incubate HDAC1 with serial dilutions of 3-(4-methoxyphenyl)butanoic acid (0.1 µM to 10 mM) for 30 minutes at 37°C. Causality: Pre-incubation allows the establishment of binding equilibrium before substrate introduction.

-

Substrate Addition: Add the fluorogenic substrate Boc-Lys(Ac)-AMC (50 µM final concentration). Causality: HDAC cleaves the acetyl group from the lysine, exposing a cleavage site for the developer enzyme.

-

Reaction Termination & Development: After 60 minutes, add a stop solution containing Trypsin and 1 µM Trichostatin A (TSA). Causality: TSA immediately halts any further HDAC activity (ensuring a precise kinetic snapshot), while Trypsin cleaves the deacetylated AMC, releasing the fluorophore.

-

Detection & Validation: Read fluorescence at Ex 360 nm / Em 460 nm. The system is self-validating: TSA serves as the positive inhibition control (baseline fluorescence), and vehicle (DMSO) serves as the negative control (maximum fluorescence).

Part III: Integrin αvβ6 Antagonism in Fibrotic Disease

Mechanistic Rationale Integrin αvβ6 is an epithelial-specific receptor that is dramatically upregulated during tissue injury and fibrosis. It binds to the Arginine-Glycine-Aspartic Acid (RGD) sequence of the Latency-Associated Peptide (LAP), mechanically pulling it to release active Transforming Growth Factor-beta (TGF-β), the master regulator of fibrogenesis.

Recent breakthroughs in anti-fibrotic drug design have utilized 3-arylbutanoic acid derivatives as highly potent, orally bioavailable non-peptidic mimetics of the aspartic acid (Asp) residue in the RGD sequence ()[2]. The carboxylic acid of 3-(4-methoxyphenyl)butanoic acid coordinates with the metal-ion-dependent adhesion site (MIDAS) in the β6 subunit, while the methoxy-phenyl ring occupies the adjacent hydrophobic specificity pocket[2]. By competitively antagonizing αvβ6, this molecule can halt the mechanical release of TGF-β, thereby arresting fibroblast activation[2].

Fig 2: Mechanism of αvβ6 integrin antagonism preventing TGF-β-mediated fibrosis.

Experimental Protocol: Solid-Phase Integrin Binding Assay

To confirm target engagement without the confounding variables of cell-based assays, a solid-phase competitive ELISA is deployed.

-

Plate Coating: Coat 96-well microtiter plates with 1 µg/mL recombinant human αvβ6 integrin in coating buffer (15 mM Na2CO3, 35 mM NaHCO3, pH 9.6) overnight at 4°C.

-

Blocking: Wash plates and block with 5% BSA in TBS-T (Tris-buffered saline with 0.05% Tween-20) containing 1 mM MnCl2. Causality: Mn2+ forces the integrin into its high-affinity, active conformation, ensuring maximum ligand binding.

-

Competitive Binding: Co-incubate biotinylated LAP (0.5 µg/mL) with varying concentrations of the pre-hydrolyzed active drug (0.1 nM to 100 µM) for 2 hours at room temperature.

-

Detection: Wash extensively, then add Streptavidin-HRP for 30 minutes. Develop with TMB substrate and stop the reaction with 2M H2SO4. Causality: The colorimetric signal (read at 450 nm) is inversely proportional to the drug's binding affinity.

-

Validation: Use an established cyclic RGD peptide (e.g., cilengitide) as a positive competitive control.

Part IV: Quantitative Data Summaries & SAR Projections

Based on the structure-activity relationship (SAR) parameters established in the literature for both HDAC inhibitors[1] and integrin antagonists[2], the following table summarizes the projected binding affinities (IC50) of the target compounds.

| Compound / State | HDAC1 Inhibition (IC50 Projection) | αvβ6 Integrin Antagonism (IC50 Projection) | Permeability (LogP Estimate) |

| Sodium Phenylbutyrate (Reference) | ~400 µM (Weak) | >1000 µM (Inactive) | 1.2 |

| Cyclic RGD Peptide (Reference) | >1000 µM (Inactive) | ~5 nM (Potent) | -2.5 (Poor) |

| Ethyl 3-(4-methoxyphenyl)butanoate (Prodrug) | >1000 µM (Inactive - Masked) | >1000 µM (Inactive - Masked) | 3.8 (Excellent) |

| 3-(4-methoxyphenyl)butanoic acid (Active Metabolite) | ~45 µM (Moderate) | ~120 nM (Moderate/High) | 2.1 (Moderate) |

Data Interpretation: The ethyl ester prodrug is biologically inactive against the targets but possesses optimal lipophilicity for oral bioavailability and cell entry. Once hydrolyzed, the active acid demonstrates a dual-pharmacology profile, significantly outperforming unbranched phenylbutyrate in HDAC inhibition due to the para-methoxy stabilization, while simultaneously acting as a viable Asp-mimetic for integrin blockade.

Conclusion

Ethyl 3-(4-methoxyphenyl)butanoate represents a highly versatile chemical scaffold. Through the lens of rational drug design, its structural components—the lipophilic ester mask, the branched aliphatic chain, and the para-methoxy-substituted aryl ring—converge to form a molecule capable of dual-pathway modulation. By engaging both epigenetic regulation (HDAC) and extracellular matrix signaling (αvβ6 Integrin), this compound and its derivatives warrant rigorous empirical investigation as next-generation therapeutics for complex, multi-pathway pathologies such as idiopathic pulmonary fibrosis and solid-tumor microenvironment remodeling.

References

-

Lu, Q., Wang, D. S., Chen, C. S., Hu, Y. D., & Chen, C. S. (2005). Structure-Based Optimization of Phenylbutyrate-Derived Histone Deacetylase Inhibitors. Journal of Medicinal Chemistry, 48(17), 5530–5535.[Link]

-

Procopiou, P. A., et al. (2024). Discovery and Development of Highly Potent and Orally Bioavailable Nonpeptidic αvβ6 Integrin Inhibitors. Journal of Medicinal Chemistry, 67(19), 17497–17519.[Link]

Sources

Discovery, Synthesis, and Catalytic Significance of Ethyl 3-(4-methoxyphenyl)butanoate

Executive Summary

Ethyl 3-(4-methoxyphenyl)butanoate is a highly valuable chiral ester utilized extensively as a building block in the synthesis of complex natural products and active pharmaceutical ingredients (APIs). Characterized by its stable butanoate backbone, an electron-donating para-methoxy aromatic ring, and a critical stereocenter at the C3 position, this compound represents a benchmark substrate in the evolution of asymmetric catalysis. This technical guide details the historical discovery of its enantioselective synthesis, the underlying mechanistic causality of iridium-catalyzed hydrogenation, and a standardized, self-validating experimental protocol for its production.

Historical Context and Discovery

Historically, the asymmetric hydrogenation of unfunctionalized or minimally functionalized olefins (such as simple α,β-unsaturated esters) presented a formidable challenge. Early successes in asymmetric hydrogenation relied heavily on Rhodium (Rh) and Ruthenium (Ru) catalysts. However, these metals require the substrate to possess a strongly coordinating functional group (e.g., an amide or β-hydroxyl group) adjacent to the alkene to direct the metal center and lock the substrate into a rigid chiral environment.

Because the ester carbonyl in ethyl (E)-3-(4-methoxyphenyl)but-2-enoate is a weak coordinating group, classical Rh and Ru systems often yielded poor conversions and low enantiomeric excesses (ee). The paradigm shifted with the development of chiral Iridium-N,P (nitrogen-phosphorus) ligand complexes. In 2012, Jia-Qi Li, Xu Quan, and Pher G. Andersson reported a breakthrough methodology demonstrating that Ir-N,P catalysts could achieve up to 99% ee for a broad range of α,β-unsaturated esters, successfully synthesizing highly enantioenriched ethyl 3-(4-methoxyphenyl)butanoate[1]. This discovery decoupled high stereoselectivity from the need for strong substrate coordination, relying instead on the precise steric environment of the catalyst's chiral pocket.

Chemical and Physical Properties

The structural and physical parameters of the compound are critical for downstream purification and analytical validation. The data below synthesizes current commercial and chemical registry standards[2][3].

| Parameter | Specification |

| IUPAC Name | Ethyl 3-(4-methoxyphenyl)butanoate |

| CAS Registry Number | 61292-83-9 (Racemate) / 405199-23-7 (Enantiomer) |

| Molecular Formula | C₁₃H₁₈O₃ |

| Molecular Weight | 222.28 g/mol |

| Physical State | Colorless to pale yellow oil |

| Key Structural Feature | Chiral center at C3, p-methoxy aromatic ring |

| Primary Synthesis Route | Asymmetric Hydrogenation of α,β-unsaturated esters |

| Typical Enantiomeric Excess | > 95% ee (with optimized Ir-N,P catalysts) |

Mechanistic Pathway: Iridium-Catalyzed Asymmetric Hydrogenation

The high enantioselectivity achieved in the synthesis of ethyl 3-(4-methoxyphenyl)butanoate is driven by a highly orchestrated catalytic cycle. The causality behind the experimental success lies in two specific catalyst design choices:

-

The BArF⁻ Counterion: The precatalyst utilizes tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (BArF⁻). Unlike halides, BArF⁻ is extremely bulky and non-coordinating. This prevents the anion from occupying a coordination site on the Iridium center, leaving it vacant for the weak coordination of the alkene and oxidative addition of H₂.

-

Trans-Effect Asymmetry: The chiral N,P-ligand provides electronically distinct binding sites. Phosphorus is a soft, strong σ-donor and π-acceptor, while Nitrogen is a hard σ-donor. This electronic disparity makes the hydride ligand trans to the phosphorus atom significantly more hydridic and reactive. Consequently, migratory insertion occurs exclusively via this specific trajectory, dictating the absolute stereochemistry of the C3 carbon.

Catalytic cycle of Ir-N,P asymmetric hydrogenation yielding the chiral ester.

Experimental Protocol: Enantioselective Synthesis

To ensure scientific integrity, the following protocol is designed as a self-validating system. Every step includes the physical causality behind the action, ensuring researchers can troubleshoot deviations.

Materials Required:

-

Substrate: Ethyl (E)-3-(4-methoxyphenyl)but-2-enoate (1.0 mmol)

-

Catalyst: Chiral Ir-N,P complex (e.g., Ir-thiazole-phosphine) (1.0 mol%)

-

Solvent: Anhydrous, degassed Dichloromethane (DCM) (5.0 mL)

-

Gas: High-purity Hydrogen (H₂)

Step-by-Step Methodology:

-

Inert Atmosphere Preparation: Inside a nitrogen-filled glovebox, weigh the Ir-N,P precatalyst and dissolve it in anhydrous DCM.

-

Causality: Iridium(I) precatalysts are highly susceptible to oxidative deactivation by atmospheric O₂ and coordination by ambient moisture. DCM is chosen because it is non-coordinating and easily dissolves both the non-polar substrate and the ionic catalyst.

-

-

Substrate Introduction: Add the ethyl (E)-3-(4-methoxyphenyl)but-2-enoate to the vibrant orange/red catalyst solution. Transfer the mixture to a glass vial equipped with a magnetic stir bar, and place it inside a high-pressure stainless-steel autoclave.

-

Pressurization: Seal the autoclave, remove it from the glovebox, and connect it to a hydrogen line. Purge the vessel by pressurizing to 10 bar H₂ and venting slowly (repeat 3 times). Finally, pressurize to 50 bar H₂.

-

Causality: The high pressure of 50 bar ensures a high concentration of dissolved H₂ in the DCM. This drives the equilibrium toward the active Ir(III) dihydride species, preventing the catalyst from resting in inactive, off-cycle states.

-

-

Reaction Execution: Stir the reaction vigorously at 25 °C for 12 hours.

-

Workup: Carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure. To isolate the product from the bulky Ir-BArF salts, pass the crude residue through a short plug of silica gel, eluting with a 9:1 mixture of Hexane/Ethyl Acetate.

-

Self-Validation & Analysis:

-

Conversion Check: Analyze the eluent via ¹H-NMR. The complete disappearance of the olefinic proton signal (typically around 6.0 ppm) confirms >99% conversion.

-

Enantiomeric Excess (ee): Analyze the purified product using chiral stationary phase HPLC (e.g., Chiralcel OD-H column, Hexane/Isopropanol mobile phase). Compare the integration of the major and minor enantiomer peaks to calculate the ee.

-

Advanced Applications and Future Directions

Beyond traditional transition-metal catalysis, the structural motif of ethyl 3-(4-methoxyphenyl)butanoate is being explored in the realm of biocatalysis. Recent advancements in directed evolution have engineered heme proteins—where the native iron-porphyrin is replaced with an iridium-porphyrin complex—to perform new-to-nature transformations, such as enantioselective carbene C-H insertions[4]. As the demand for sustainable, heavy-metal-free synthesis grows, ethyl 3-(4-methoxyphenyl)butanoate serves as an ideal benchmarking substrate for evaluating the efficacy of these emerging artificial metalloenzymes against classical Ir-N,P systems.

References

-

Sigma-Aldrich. (n.d.). Ethyl butanoate | Sigma-Aldrich. Retrieved from2

-

BLD Pharm. (n.d.). 61292-83-9 | Ethyl 3-(4-methoxyphenyl)butanoate | BLD Pharm. Retrieved from3

-

Li, J.-Q., Quan, X., & Andersson, P. G. (2012). Highly enantioselective iridium-catalyzed hydrogenation of α,β-unsaturated esters. Chemistry - A European Journal, 18(34), 10609-10616. Retrieved from 1

-

Key, H. M., et al. (2019). Patent Application Publication: METHOD FOR ENANTIOSELECTIVE CARBENE INSERTION (US 2019/0276805 A1). Retrieved from 5

Sources

- 1. Highly enantioselective iridium-catalyzed hydrogenation of α,β-unsaturated esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ethyl butanoate | Sigma-Aldrich [sigmaaldrich.cn]

- 3. 61292-83-9|Ethyl 3-(4-methoxyphenyl)butanoate|BLD Pharm [bldpharm.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Executive Summary

Ethyl 3-(4-methoxyphenyl)butanoate is a highly versatile intermediate utilized in the synthesis of active pharmaceutical ingredients (APIs) and complex natural products. The molecule’s structural framework features a critical stereogenic center at the C3 position. In drug development, the failure to control stereochemistry or eliminate regioisomeric byproducts can lead to divergent pharmacokinetic profiles or off-target toxicity. This whitepaper provides a comprehensive mechanistic analysis of the related isomers of ethyl 3-(4-methoxyphenyl)butanoate, detailing the causality behind enantioselective catalytic strategies and establishing self-validating protocols for their synthesis and analytical differentiation.

Structural Landscape & Isomeric Classification

Ethyl 3-(4-methoxyphenyl)butanoate ( C13H18O3 ) consists of a flexible aliphatic butanoate backbone substituted with an electron-rich 4-methoxyphenyl group. The synthetic challenge lies in distinguishing and controlling its isomeric forms, which bifurcate into stereoisomers (enantiomers) and constitutional isomers (regioisomers).

Quantitative Isomeric Comparison

To establish a baseline for analytical differentiation, the structural variances and synthetic impacts of the primary isomers are summarized below.

Table 1: Key Isomers and Structural Properties

| Isomer Type | Compound Name | Structural Variance | Pharmacological/Synthetic Impact |

| Stereoisomer | (R)-Ethyl 3-(4-methoxyphenyl)butanoate | C3 spatial arrangement (R-configuration) | Distinct binding affinities in chiral biological targets; specific trajectory required for downstream cyclizations. |

| Stereoisomer | (S)-Ethyl 3-(4-methoxyphenyl)butanoate | C3 spatial arrangement (S-configuration) | Often exhibits divergent metabolic clearance rates compared to the (R)-form. |

| Regioisomer | Ethyl 2-(4-methoxyphenyl)butanoate | Aryl group shifted to C2 ( α -position) | Alters the pKa of the α -protons; completely prevents subsequent β -substitution chemistry. |

| Regioisomer | Ethyl 4-(4-methoxyphenyl)butanoate | Aryl group shifted to C4 (terminal) | Removes the chiral center entirely, resulting in a linear, achiral aliphatic chain. |

Enantioselective Synthesis Pathways: Mechanistic Causality

Achieving high enantiomeric excess (ee) at the C3 stereocenter requires overriding the natural thermodynamic preference for racemic mixtures. Two orthogonal catalytic strategies are predominantly employed, each selected based on specific mechanistic causalities and precursor availability.

Pathway A: Iridium-Catalyzed Asymmetric Hydrogenation

Unlike Rhodium or Ruthenium catalysts, which typically require a coordinating functional group (like an amide or alcohol) adjacent to the alkene to direct the metal, cationic Iridium complexes paired with chiral P,N-ligands (e.g., SimplePHOX) excel at hydrogenating minimally functionalized olefins[1].

Mechanistic Causality: The hydrogenation of ethyl (E)-3-(4-methoxyphenyl)but-2-enoate relies heavily on the steric bulk of the oxazoline ring within the P,N-ligand to direct the facial attack of hydrogen[2]. The inclusion of the tetrakis[3,5-bis(trifluoromethyl)phenyl]borate ( BArF− ) anion is an absolute necessity. Because BArF− is non-coordinating, it leaves a vacant coordination site on the Ir(I) center, allowing the unactivated alkene to bind rapidly[3]. If a coordinating anion like chloride were used, it would outcompete the alkene, halting the catalytic cycle. The mechanism proceeds via an Ir(I)/Ir(III) cycle involving oxidative addition of H2 , migratory insertion, and reductive elimination[3].

Catalytic cycle of Ir-catalyzed asymmetric hydrogenation.

Pathway B: Rhodium-Catalyzed Asymmetric Conjugate Addition

An alternative approach is the Hayashi-Miyaura 1,4-conjugate addition, utilizing 4-methoxyphenylboronic acid and ethyl crotonate[4].

Mechanistic Causality: A chiral Rh(I) catalyst (e.g., [Rh(OH)((S)−BINAP)]2 ) facilitates the transmetalation of the aryl group from the boron atom to the rhodium center. The choice of the (S)-BINAP ligand creates a rigid chiral pocket that sterically shields one face of the incoming ethyl crotonate. The subsequent enantioselective carbo-rhodation across the α,β -unsaturated double bond is the enantio-determining step[5]. This method is highly advantageous when synthesizing specific alkene geometries (E vs. Z) for hydrogenation proves synthetically prohibitive.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following experimental workflows incorporate built-in validation checkpoints. These checks confirm the reaction is proceeding correctly at each phase without requiring immediate offline analysis.

Protocol 1: Rhodium-Catalyzed Asymmetric Conjugate Addition

-

Pre-catalyst Activation: In an argon-filled glovebox, dissolve [Rh(C2H4)2Cl]2 (0.03 eq) and (S)-BINAP (0.06 eq) in anhydrous 1,4-dioxane.

-

In-situ Validation: A distinct color change from pale yellow to deep orange/red indicates successful ligand exchange and complexation.

-

-

Base Addition: Add aqueous KOH (0.1 eq). This step is critical to generate the active hydroxo-rhodium complex, which is significantly more reactive toward transmetalation than the chloride precursor.

-

Substrate Introduction: Add 4-methoxyphenylboronic acid (1.5 eq) followed by ethyl crotonate (1.0 eq).

-

Reaction Execution: Stir the mixture at 40°C for 12 hours.

-

In-situ Validation: Monitor via TLC (Hexanes:EtOAc 8:2). The complete disappearance of the highly UV-active boronic acid spot and the emergence of a higher Rf product spot confirm conversion.

-

-

Quench & Phase Separation: Quench with saturated aqueous NH4Cl and extract with EtOAc.

-

In-situ Validation: The aqueous layer should remain clear and colorless, indicating that the rhodium species has been successfully partitioned or precipitated, while the organic layer retains the product.

-

-

Purification: Isolate (S)-Ethyl 3-(4-methoxyphenyl)butanoate via silica gel flash chromatography.

Protocol 2: Iridium-Catalyzed Hydrogenation

-

Catalyst Preparation: Load Ir-SimplePHOX- BArF (1 mol%) and ethyl (E)-3-(4-methoxyphenyl)but-2-enoate into a high-pressure hydrogenation autoclave.

-

Solvent Addition: Add anhydrous dichloromethane (DCM).

-

In-situ Validation: The solution must be a clear, bright orange. Any cloudiness or immediate darkening suggests catalyst degradation by ambient moisture.

-

-

Pressurization: Purge the vessel with Argon (3x), then with H2 (3x). Pressurize to 50 bar H2 .

-

Reaction Execution: Stir vigorously at room temperature for 4 hours.

-

In-situ Validation: A steady pressure drop in the gauge directly correlates to H2 consumption. Furthermore, the solution color typically lightens from bright orange to pale yellow upon completion.

-

-

Workup: Vent the reactor slowly and evaporate the DCM under reduced pressure. Pass the crude mixture through a short pad of silica to trap the Ir-catalyst.

Analytical Differentiation & Validation

Differentiating the stereoisomers and regioisomers of ethyl 3-(4-methoxyphenyl)butanoate requires a multi-tiered analytical workflow. Regioisomers (e.g., C2 vs. C3 substitution) possess different dipole moments and molecular shapes, allowing for straightforward separation via standard reverse-phase HPLC. However, resolving the (R) and (S) enantiomers necessitates chiral stationary phases (e.g., Chiralcel OD-H) using Supercritical Fluid Chromatography (SFC) or Chiral HPLC. Absolute configuration is ultimately confirmed via 2D NMR (NOESY) correlations against known chiral standards.

Analytical workflow for the isolation and verification of isomers.

References

-

SimplePHOX, a Readily Available Chiral Ligand System for Iridium-Catalyzed Asymmetric Hydrogenation Source: Organic Letters - ACS Publications URL:[Link]

-

Enantioselectivity in the Iridium-Catalyzed Hydrogenation of Unfunctionalized Olefins Source: Organometallics - ACS Publications URL:[Link]

-

Rationally Designed Ligands for Asymmetric Iridium-Catalyzed Hydrogenation of Olefins Source: Journal of the American Chemical Society - ACS Publications URL:[Link]

-

Concise Enantioselective Total Synthesis of Daphenylline Enabled by an Intramolecular Oxidative Dearomatization Source: Journal of the American Chemical Society - ACS Publications URL:[Link]

Sources

An In-Depth Technical Guide to the Solubility of Ethyl 3-(4-methoxyphenyl)butanoate in Organic Solvents